molecular formula C21H29N3O5S B121755 N-Formylmethionyl-prolyl-phenylalanine methyl ester CAS No. 150178-44-2

N-Formylmethionyl-prolyl-phenylalanine methyl ester

Cat. No. B121755
M. Wt: 435.5 g/mol
InChI Key: PJYRDJQVXPQKFT-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formylmethionyl-prolyl-phenylalanine methyl ester (fMLP) is a synthetic peptide that has been widely used in scientific research due to its ability to stimulate neutrophils and other leukocytes. The peptide is derived from bacterial peptides and is commonly used in laboratory experiments to study various biological processes.

Scientific Research Applications

FMLP has been widely used in scientific research to study the function of neutrophils and other leukocytes. The peptide stimulates the respiratory burst in neutrophils, which leads to the production of reactive oxygen species. This process is important for the immune response to bacterial infections. N-Formylmethionyl-prolyl-phenylalanine methyl ester has also been used to study chemotaxis, which is the process by which cells migrate towards a chemical gradient. The peptide acts as a chemoattractant for neutrophils, which allows researchers to study the mechanisms of chemotaxis.

Mechanism Of Action

The mechanism of action of N-Formylmethionyl-prolyl-phenylalanine methyl ester involves binding to a G protein-coupled receptor called formyl peptide receptor 1 (FPR1). Activation of FPR1 leads to the activation of downstream signaling pathways, including the phospholipase C pathway, the phosphatidylinositol 3-kinase pathway, and the mitogen-activated protein kinase pathway. These pathways lead to the production of reactive oxygen species and the activation of transcription factors, which regulate gene expression.

Biochemical And Physiological Effects

FMLP has several biochemical and physiological effects on neutrophils and other leukocytes. The peptide stimulates the respiratory burst, which leads to the production of reactive oxygen species. This process is important for the immune response to bacterial infections. N-Formylmethionyl-prolyl-phenylalanine methyl ester also activates the NADPH oxidase enzyme, which is responsible for the production of reactive oxygen species. The peptide has been shown to induce chemotaxis in neutrophils, which allows cells to migrate towards sites of infection. N-Formylmethionyl-prolyl-phenylalanine methyl ester has also been shown to induce degranulation in neutrophils, which releases antimicrobial peptides and enzymes.

Advantages And Limitations For Lab Experiments

FMLP has several advantages for lab experiments. The peptide is easy to synthesize and has a high yield and purity. It is also stable and can be stored for long periods of time. N-Formylmethionyl-prolyl-phenylalanine methyl ester is a potent chemoattractant and can be used at low concentrations. However, there are some limitations to using N-Formylmethionyl-prolyl-phenylalanine methyl ester in lab experiments. The peptide is derived from bacterial peptides and may not accurately reflect the physiological response to infection. It also has a short half-life and may be rapidly degraded in vivo.

Future Directions

There are several future directions for research on N-Formylmethionyl-prolyl-phenylalanine methyl ester. One area of research is the development of FPR1 antagonists, which could be used to treat inflammatory diseases. Another area of research is the study of the role of N-Formylmethionyl-prolyl-phenylalanine methyl ester in cancer. Recent studies have shown that N-Formylmethionyl-prolyl-phenylalanine methyl ester can promote tumor growth and metastasis. Understanding the mechanisms of N-Formylmethionyl-prolyl-phenylalanine methyl ester-induced tumor growth could lead to the development of new cancer therapies. Finally, there is a need for further research on the physiological effects of N-Formylmethionyl-prolyl-phenylalanine methyl ester in vivo. Studies in animal models could provide valuable insights into the role of N-Formylmethionyl-prolyl-phenylalanine methyl ester in the immune response to infection.
Conclusion:
In conclusion, N-Formylmethionyl-prolyl-phenylalanine methyl ester is a synthetic peptide that has been widely used in scientific research to study the function of neutrophils and other leukocytes. The peptide stimulates the respiratory burst, induces chemotaxis, and activates the NADPH oxidase enzyme. N-Formylmethionyl-prolyl-phenylalanine methyl ester has several advantages for lab experiments, including ease of synthesis and stability. However, there are some limitations to using N-Formylmethionyl-prolyl-phenylalanine methyl ester in lab experiments, including its short half-life and potential lack of physiological relevance. Future research on N-Formylmethionyl-prolyl-phenylalanine methyl ester could lead to the development of new therapies for inflammatory diseases and cancer.

Synthesis Methods

The synthesis of N-Formylmethionyl-prolyl-phenylalanine methyl ester involves the coupling of three amino acids, namely, methionine, proline, and phenylalanine, with a formyl group at the N-terminus and a methyl ester group at the C-terminus. The peptide can be synthesized using solid-phase peptide synthesis or solution-phase peptide synthesis. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain, while solution-phase peptide synthesis involves the coupling of amino acids in solution. Both methods have been used to synthesize N-Formylmethionyl-prolyl-phenylalanine methyl ester with high yield and purity.

properties

CAS RN

150178-44-2

Product Name

N-Formylmethionyl-prolyl-phenylalanine methyl ester

Molecular Formula

C21H29N3O5S

Molecular Weight

435.5 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-1-[(2S)-2-formamido-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C21H29N3O5S/c1-29-21(28)17(13-15-7-4-3-5-8-15)23-19(26)18-9-6-11-24(18)20(27)16(22-14-25)10-12-30-2/h3-5,7-8,14,16-18H,6,9-13H2,1-2H3,(H,22,25)(H,23,26)/t16-,17-,18-/m0/s1

InChI Key

PJYRDJQVXPQKFT-BZSNNMDCSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCSC)NC=O

SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CCSC)NC=O

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CCSC)NC=O

sequence

MPF

synonyms

N-formyl-Met-Pro-Phe-OMe
N-formylmethionyl-prolyl-phenylalanine methyl este

Origin of Product

United States

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